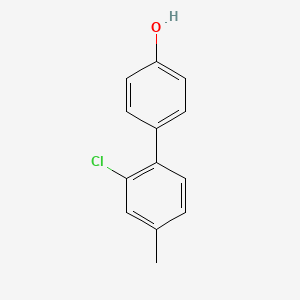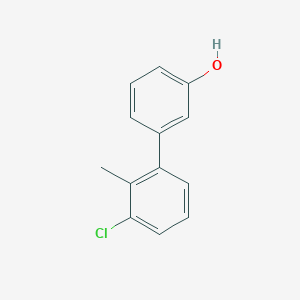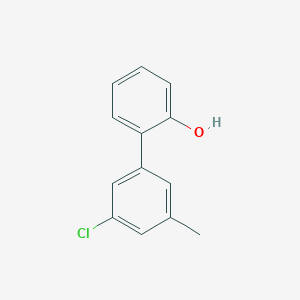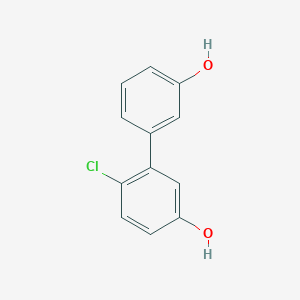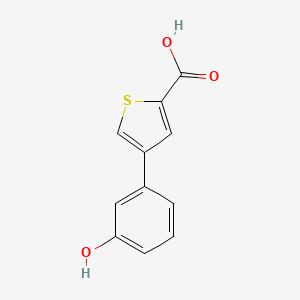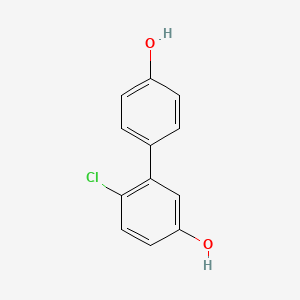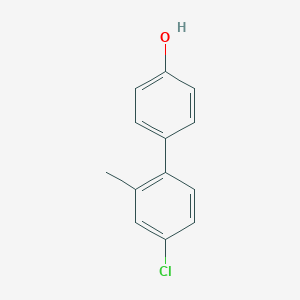
4-(4-Chloro-2-methylphenyl)phenol, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(4-Chloro-2-methylphenyl)phenol, 95% (4-CMPP) is an aromatic hydrocarbon compound with a molecular weight of 182.59 g/mol and a melting point of 85.3 °C. It is a white, crystalline solid that is sparingly soluble in water, but soluble in organic solvents. 4-CMPP is used in the synthesis of various organic compounds, and has applications in scientific research, such as in the study of biochemical and physiological effects.
Wissenschaftliche Forschungsanwendungen
4-(4-Chloro-2-methylphenyl)phenol, 95% is used in scientific research to study the biochemical and physiological effects of certain compounds. It is used in the study of cell signaling pathways and the regulation of gene expression. In addition, 4-(4-Chloro-2-methylphenyl)phenol, 95% is used in the study of enzyme inhibition and drug metabolism. It has also been used to study the effects of certain compounds on the nervous system.
Wirkmechanismus
The mechanism of action of 4-(4-Chloro-2-methylphenyl)phenol, 95% is not fully understood. However, studies have shown that it binds to certain proteins in the body, such as cytochrome P450 enzymes and other enzymes involved in drug metabolism. It is thought to inhibit the activity of these enzymes, which can lead to the inhibition of certain biochemical and physiological processes.
Biochemical and Physiological Effects
4-(4-Chloro-2-methylphenyl)phenol, 95% has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of cytochrome P450 enzymes, which can lead to the inhibition of drug metabolism and the inhibition of certain biochemical and physiological processes. In addition, 4-(4-Chloro-2-methylphenyl)phenol, 95% has been shown to inhibit the activity of certain enzymes involved in cell signaling pathways, which can lead to the inhibition of gene expression.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of using 4-(4-Chloro-2-methylphenyl)phenol, 95% in lab experiments is its high yield, which is usually around 95%. In addition, it is relatively inexpensive and easy to obtain. However, there are some limitations to using 4-(4-Chloro-2-methylphenyl)phenol, 95% in lab experiments. It is not stable in aqueous solutions, so it must be stored in an organic solvent. In addition, it is not very soluble in water, so it must be dissolved in an organic solvent before use.
Zukünftige Richtungen
There are a number of potential future directions for the use of 4-(4-Chloro-2-methylphenyl)phenol, 95% in scientific research. It could be used to study the effects of certain compounds on the nervous system, as well as the regulation of gene expression. In addition, it could be used to study the effects of certain compounds on the metabolism of drugs and other compounds. Finally, it could be used to study the effects of certain compounds on the immune system.
Synthesemethoden
4-(4-Chloro-2-methylphenyl)phenol, 95% is synthesized by the reaction of 4-chloro-2-methylphenol and sodium hydroxide. The reaction takes place in an aqueous medium, and the yield of 4-(4-Chloro-2-methylphenyl)phenol, 95% is usually around 95%. The reaction is carried out at a temperature of 80-90°C and a pressure of 1.2-1.5 bar. The reaction is typically completed within 30-60 minutes.
Eigenschaften
IUPAC Name |
4-(4-chloro-2-methylphenyl)phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClO/c1-9-8-11(14)4-7-13(9)10-2-5-12(15)6-3-10/h2-8,15H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMJNRBIAMRFTAO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)C2=CC=C(C=C2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60683515 |
Source


|
| Record name | 4'-Chloro-2'-methyl[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60683515 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261896-14-3 |
Source


|
| Record name | 4'-Chloro-2'-methyl[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60683515 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

